Tin(4+);tetrabromide

Catalog No.
S702814
CAS No.
7789-67-5
M.F
Br4Sn
M. Wt
438.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(4+);tetrabromide

CAS Number

7789-67-5

Product Name

Tin(4+);tetrabromide

IUPAC Name

tin(4+) tetrabromide

Molecular Formula

Br4Sn

Molecular Weight

438.33 g/mol

InChI

InChI=1S/4BrH.Sn/h4*1H;/q;;;;+4/p-4

InChI Key

LTSUHJWLSNQKIP-UHFFFAOYSA-J

SMILES

Array

Canonical SMILES

Br[Sn](Br)(Br)Br

The exact mass of the compound Stannane, tetrabromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(IV) bromide (SnBr4, CAS 7789-67-5) is a versatile, low-melting solid (mp ~29 °C) that functions as a mild, polarizable Lewis acid and specialized materials precursor [1]. Unlike its lighter halide counterpart, tin(IV) chloride, SnBr4 offers a softer electrophilic center, making it highly valuable for stereoselective organic transformations, such as anti-selective Prins cyclizations [2] and complex glycosylations where suppressing halogen scrambling is critical [3]. In advanced materials, particularly inorganic perovskite photovoltaics, SnBr4 has emerged as an effective post-treatment passivator, leveraging the Sn(IV) oxidation state and bromide coordination to reduce surface trap densities and optimize energy level alignment without disrupting the bulk lattice [4].

Substituting SnBr4 with the more ubiquitous SnCl4 or other tetrahalides like TiBr4 often leads to catastrophic process failures or compromised product profiles. In organic synthesis, replacing SnBr4 with TiBr4 flips the stereochemical outcome of cyclization reactions from anti-selective to syn-selective, completely altering the target diastereomer [1]. Furthermore, utilizing SnCl4 in late-stage brominated intermediates frequently induces severe halogen shuffling, yielding inseparable chloro/bromo mixtures that ruin subsequent cross-coupling steps [2]. From a handling perspective, SnCl4 is a highly volatile, fuming liquid that complicates precise stoichiometric dosing, whereas SnBr4 can be managed as a low-melting solid, offering superior gravimetric control in moisture-sensitive environments [3]. In perovskite applications, substituting SnBr4 with SnBr2 fails because the latter acts as a bulk lattice precursor rather than a discrete surface passivator, while SnI4 introduces incompatible iodide ions that destabilize pure-bromide inorganic perovskite systems [4].

Stereochemical Control in Halo-Prins Cyclizations

The choice of metal tetrahalide fundamentally dictates the stereochemical pathway in the cyclization of δ,ε-unsaturated ketones. While stronger Lewis acids like TiBr4 promote syn-selective cyclizations via axial halide delivery, SnBr4 operates through a higher-order transition state that exclusively yields anti-addition products [1]. Quantitative studies demonstrate that SnBr4 drives the formation of trans-1,3-bromohydrins, whereas TiBr4 yields the sterically congested cis-isomers[1].

Evidence DimensionReaction Stereoselectivity (Halo-Prins Cyclization)
Target Compound DataSnBr4 (Highly anti-selective, yielding trans-halohydrins)
Comparator Or BaselineTiBr4 / TiCl4 (Syn-selective, yielding cis-halohydrins)
Quantified DifferenceComplete reversal of diastereoselectivity from syn (Ti) to anti (Sn)
ConditionsAnhydrous cyclization of acyclic and monocyclic δ,ε-unsaturated ketones at 0 to 25 °C

Enables chemists to divergently synthesize specific diastereomers simply by selecting SnBr4 over titanium-based Lewis acids.

Suppression of Halogen Shuffling in Complex Glycosylations

In the synthesis of highly functionalized natural products, such as the gilvocarcin family, the choice of Lewis acid is critical to preserving existing halogen handles. The use of SnCl4 on brominated substrates frequently results in aggressive halogen scrambling, producing complex mixtures of bromo- and chloro-derivatives (often in a 1:1 ratio) [1]. Substituting SnCl4 with SnBr4 suppresses this unwanted exchange, maintaining the integrity of the bromide substituent for downstream Heck-type cross-coupling reactions[1].

Evidence DimensionProduct Purity / Halogen Integrity
Target Compound DataSnBr4 (Maintains bromide handle, suppressing scrambling)
Comparator Or BaselineSnCl4 (Induces 1:1 bromo/chloro scrambling)
Quantified DifferenceElimination of chloro-contamination in brominated intermediates
ConditionsLewis acid-mediated coupling of unfunctionalized anisole to advanced glycosylated intermediates

Prevents the formation of inseparable halide mixtures, ensuring high yields in subsequent transition-metal-catalyzed cross-coupling steps.

Surface Defect Passivation in Inorganic Perovskite Solar Cells

SnBr4 functions as a highly effective surface post-treatment for all-inorganic CsPbBr3 perovskite films. By interacting with surface defects, SnBr4 optimizes the energy level arrangement and significantly reduces trap-induced nonradiative recombination [1]. Impedance and capacitance-voltage profiling reveal that SnBr4 treatment reduces the trap state density (N_trap) from 3.42 × 10^16 cm^-3 to 3.07 × 10^16 cm^-3[1]. This passivation directly translates to enhanced carrier extraction, boosting the champion power conversion efficiency of carbon-based CsPbBr3 devices by approximately 33% [1].

Evidence DimensionSurface Trap Density (N_trap) and Device Efficiency
Target Compound DataSnBr4 post-treatment (N_trap = 3.07 × 10^16 cm^-3; +33% PCE)
Comparator Or BaselineUntreated CsPbBr3 control (N_trap = 3.42 × 10^16 cm^-3)
Quantified Difference10.2% reduction in trap density; 33% relative increase in power conversion efficiency
ConditionsPost-treatment of all-inorganic CsPbBr3 carbon-based PSCs without a hole transport layer

Provides a targeted chemical strategy to passivate surface defects and boost efficiency in pure-bromide inorganic perovskite photovoltaics.

Gravimetric Dosing and Processability Advantages

The physical properties of SnBr4 offer distinct handling advantages over its chloride analog. SnBr4 exhibits a melting point of approximately 29.1 °C, allowing it to be handled as a solid at or slightly below room temperature[1]. In contrast, SnCl4 is a highly volatile, fuming liquid (melting point -33 °C) that reacts violently with ambient moisture, complicating precise volumetric dispensing [1]. The ability to gravimetrically weigh SnBr4 as a solid provides superior stoichiometric control in sensitive catalytic or materials-synthesis workflows[1].

Evidence DimensionMelting Point and Physical State at Standard Conditions
Target Compound DataSnBr4 (Solid, mp ~29.1 °C)
Comparator Or BaselineSnCl4 (Fuming liquid, mp -33 °C)
Quantified Difference>60 °C difference in melting point, eliminating fuming liquid handling
ConditionsStandard laboratory and scale-up handling environments

Reduces handling hazards and improves dosing precision for moisture-sensitive Lewis acid applications.

Stereoselective Synthesis of Complex Halohydrins

SnBr4 is the reagent of choice for driving anti-selective Prins cyclizations, allowing pharmaceutical chemists to access specific trans-1,3-bromohydrin diastereomers that cannot be cleanly synthesized using titanium-based Lewis acids [1].

Late-Stage Glycosylation in Natural Product Synthesis

In the total synthesis of complex molecules like gilvocarcins, SnBr4 is utilized to mediate glycosylations without triggering the destructive halogen-shuffling associated with SnCl4, thereby preserving critical bromo-aryl handles for subsequent cross-coupling[2].

Surface Passivation of Inorganic Perovskite Photovoltaics

SnBr4 is applied as a post-treatment solution on CsPbBr3 perovskite films to reduce surface trap densities, optimize energy level alignment, and significantly enhance the power conversion efficiency of carbon-based solar cells [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

439.57145 Da

Monoisotopic Mass

435.57555 Da

Heavy Atom Count

5

UNII

23C21BW281

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-67-5

Wikipedia

Tin(IV) bromide

General Manufacturing Information

Stannane, tetrabromo-: ACTIVE

Dates

Last modified: 08-15-2023

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